SP-100030

Description

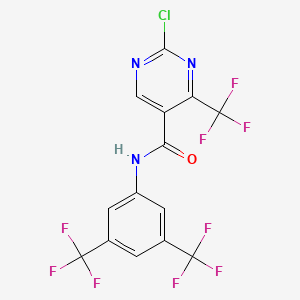

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKQBWHPQMXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5ClF9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SP-100030

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-100030 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical models of inflammatory diseases. Its mechanism of action is centered on the dual inhibition of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Notably, this compound exhibits a pronounced T-cell-specific activity, suggesting a targeted immunomodulatory effect with a potentially favorable therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from key experiments, and detailed experimental protocols for the assays used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1

This compound functions as a potent, cell-permeable inhibitor of both NF-κB and AP-1 transcriptional activation. These transcription factors are pivotal in the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. By simultaneously targeting both pathways, this compound can exert a broad anti-inflammatory effect. A key characteristic of this compound is its T-cell specificity, indicating that it preferentially suppresses the activation of these transcription factors in T-lymphocytes over other cell types. This selectivity may contribute to a reduction in off-target effects and a more focused therapeutic action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been shown to inhibit NF-κB-mediated gene expression, likely by interfering with a crucial step in this signaling cascade within T-cells.

Inhibition of the AP-1 Signaling Pathway

AP-1 is another critical transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as the inflammatory response. It is a dimeric complex typically composed of proteins from the Jun and Fos families. The activation of AP-1 is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades, including JNK, ERK, and p38. Upon activation, these kinases phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex and its subsequent binding to DNA. This compound has been demonstrated to inhibit AP-1-dependent gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| In Vitro Activity | |

| Parameter | Value |

| NF-κB Inhibition (IC50) | 50 nM |

| AP-1 Inhibition (IC50) | 50 nM |

| IL-2 Production Inhibition (IC50) | ~30 nM |

| IL-8 Production Inhibition (IC50) | ~30 nM |

| In Vivo Efficacy | |

| Animal Model | Dosage and Effect |

| Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p.; significantly decreased arthritis severity. |

| Rat Model of Asthma | 20 mg kg(-1) day(-1), i.p.; inhibited BAL lymphocyte influx and reduced CD8(+) T-cell infiltration.[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Luciferase Reporter Gene Assay for NF-κB and AP-1 Activity

This assay is used to quantify the transcriptional activity of NF-κB and AP-1 in response to stimuli and in the presence of inhibitors like this compound.

Objective: To determine the IC50 of this compound for the inhibition of NF-κB and AP-1 transcriptional activity.

Materials:

-

Jurkat T-cells

-

Plasmids: pNF-κB-Luc (containing NF-κB responsive elements driving luciferase expression) and pAP-1-Luc (containing AP-1 responsive elements driving luciferase expression)

-

Transfection reagent (e.g., Lipofectamine)

-

Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for cell stimulation

-

This compound

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture Jurkat T-cells in appropriate media and conditions.

-

Co-transfect the cells with the pNF-κB-Luc or pAP-1-Luc reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24-48 hours post-transfection.

-

-

Compound Treatment and Cell Stimulation:

-

Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL) to activate the NF-κB and AP-1 pathways.

-

Incubate for an additional 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the relative luciferase activity against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors (NF-κB and AP-1) to specific DNA sequences.

Objective: To assess the effect of this compound on the DNA binding activity of NF-κB and AP-1.

Materials:

-

Jurkat T-cells

-

PMA and PHA for cell stimulation

-

This compound

-

Nuclear extraction kit

-

Biotin-labeled double-stranded DNA probes containing the consensus binding sites for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') and AP-1 (5'-CGCTTGATGACTCAGCCGGAA-3')

-

Poly(dI-dC)

-

EMSA buffer

-

Streptavidin-HRP conjugate and chemiluminescent substrate

-

Native polyacrylamide gel

Protocol:

-

Cell Treatment and Nuclear Extract Preparation:

-

Treat Jurkat T-cells with PMA and PHA in the presence or absence of this compound.

-

Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract, biotin-labeled DNA probe, and poly(dI-dC) in EMSA buffer.

-

Incubate the reaction mixture at room temperature to allow for protein-DNA binding.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel to separate the protein-DNA complexes from the free probe.

-

-

Detection:

-

Transfer the separated complexes from the gel to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Visualize the bands on an X-ray film or with a digital imaging system.

-

Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a setting that mimics human rheumatoid arthritis.

Objective: To determine the effect of this compound on the severity of arthritis in a mouse model.

Materials:

-

DBA/1J mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Calipers for paw thickness measurement

Protocol:

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in CFA.

-

On day 0, immunize DBA/1J mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

-

On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

-

-

Compound Administration:

-

Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle control at the onset of clinical signs of arthritis (typically around day 21-25).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for signs of arthritis, including paw swelling and redness.

-

Measure paw thickness regularly using calipers.

-

Assign a clinical score to each paw based on the severity of inflammation.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the identification and characterization of a dual NF-κB/AP-1 inhibitor like this compound.

Conclusion

This compound is a potent and T-cell-specific dual inhibitor of the NF-κB and AP-1 transcription factors. Its mechanism of action, characterized through a series of in vitro and in vivo studies, demonstrates its potential as a targeted therapeutic agent for inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of this compound or to develop similar targeted immunomodulatory compounds. The combination of its dual inhibitory function and T-cell specificity makes this compound a compelling candidate for further drug development.

References

SP-100030: A Dual Inhibitor of NF-κB and AP-1 Transcription Factors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-100030 is a potent, cell-permeable small molecule that acts as a dual inhibitor of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3] These transcription factors are pivotal in mediating inflammatory and immune responses, and their dysregulation is implicated in a wide range of diseases, including autoimmune disorders, chronic inflammation, and cancer.[2] this compound has demonstrated significant efficacy in preclinical models by suppressing the expression of pro-inflammatory genes and cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are inducible transcription factors that play a central role in regulating a multitude of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[2] The activation of both NF-κB and AP-1 leads to the transcription of a wide array of pro-inflammatory genes, such as those encoding cytokines and chemokines.[2] Consequently, the simultaneous inhibition of both of these pathways presents a compelling therapeutic strategy for a variety of inflammatory and autoimmune diseases.

This compound, a pyrimidinecarboxamide compound, has emerged as a potent dual inhibitor of NF-κB and AP-1.[3][4] It exhibits a notable selectivity for T cells, suggesting the potential for potent immunosuppression with reduced toxicity compared to less specific inhibitors.[2][5] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the transcriptional activity of both NF-κB and AP-1.[3] In the canonical NF-κB signaling pathway, various stimuli lead to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and initiate gene transcription. This compound has been shown to decrease the intensity of both the p50 and p65 supershifted bands in Electrophoretic Mobility Shift Assays (EMSA), indicating a reduction in the DNA binding activity of NF-κB.[2]

The AP-1 transcription factor is typically a heterodimer of proteins from the Jun and Fos families. Its activation is mediated by various mitogen-activated protein kinase (MAPK) cascades. This compound has been demonstrated to inhibit AP-1-mediated gene expression in reporter assays. The dual inhibition of these two key transcription factors results in a broad-spectrum anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory cytokines at the transcriptional level.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | IC50 | Reference |

| Transcriptional Activity | Jurkat T cells | NF-κB | 50 nM | [1][3] |

| Transcriptional Activity | Jurkat T cells | AP-1 | 50 nM | [1][3] |

| Luciferase Reporter Assay | Jurkat T cells | NF-κB | 30 nM | [1][2][5] |

| Cytokine Production (IL-2) | Jurkat T cells | IL-2 | ~30 nM | [1] |

| Cytokine Production (IL-8) | Jurkat T cells | IL-8 | ~30 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Murine Collagen-Induced Arthritis (CIA) | Arthritis | 10 mg/kg/day, i.p. | Significantly decreased arthritis severity. | [1][2][4][5] |

| Rat Model of Cancer Cachexia | Muscle Wasting | Not Specified | Ameliorated muscle wasting. | [3] |

| Rat Model of Ova-induced Asthma | Asthma | 20 mg/kg/day, i.p. | Inhibited BAL lymphocyte influx and reduced CD8+ T-cell infiltration. | [4][6] |

| Rat Yoshida Ascites Hepatoma | Cancer | 5 mg/kg/day, s.c. | Suppressed tumor expansion. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

NF-κB and AP-1 Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB or AP-1 in response to stimuli and the inhibitory effect of compounds like this compound.

Protocol:

-

Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB or AP-1 consensus binding site upstream of the luciferase gene.

-

Compound Treatment: Transfected cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Cell Stimulation: Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to activate the NF-κB and AP-1 pathways.

-

Lysis and Luminescence Measurement: After a 5-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase for dual-luciferase systems) and the IC50 value is calculated.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is utilized to detect the DNA binding activity of transcription factors like NF-κB.

Protocol:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from Jurkat T cells that have been treated with or without this compound and stimulated with PMA/PHA.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the position of the labeled probe is visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p50 or p65) is added to the binding reaction, resulting in a further retardation of the complex.

Cytokine Quantification by ELISA and RT-PCR

Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are used to measure the protein and mRNA levels of cytokines, respectively.

ELISA Protocol:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-2, IL-8, TNF-α).

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Supernatants from cell cultures treated with this compound and stimulated are added to the wells.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of cytokine present.

-

Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.

RT-PCR Protocol:

-

RNA Isolation: Total RNA is isolated from treated and stimulated cells.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the cytokine gene of interest and a housekeeping gene (for normalization).

-

Analysis: The PCR products are analyzed by gel electrophoresis or by real-time PCR to quantify the relative mRNA expression levels.

Conclusion

This compound is a potent dual inhibitor of the NF-κB and AP-1 transcription factors with significant anti-inflammatory and immunosuppressive activities demonstrated in a range of preclinical models. Its T-cell-selective action offers a promising therapeutic profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals exploring the potential of targeting these key inflammatory pathways. Further investigation into the clinical utility of this compound and similar dual inhibitors is warranted.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. bowdish.ca [bowdish.ca]

- 6. bosterbio.com [bosterbio.com]

The Impact of SP-100030 on Cytokine Production: A Technical Overview for Researchers

An In-depth Examination of the T-Cell Specific NF-κB and AP-1 Inhibitor, SP-100030, and its Role in Modulating Inflammatory Cytokine Expression.

This technical guide provides a comprehensive analysis of this compound, a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The document is intended for researchers, scientists, and professionals in drug development interested in the mechanism and therapeutic potential of targeting inflammatory cytokine production. Herein, we present a synthesis of key preclinical data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Key Inflammatory Transcription Factors

This compound exerts its immunomodulatory effects by targeting two pivotal transcription factors, NF-κB and AP-1. These factors are critical regulators of gene expression for a wide array of pro-inflammatory cytokines and other mediators of the immune response. By inhibiting the activation of both NF-κB and AP-1, this compound effectively suppresses the transcription of their target genes, leading to a reduction in the production of key cytokines implicated in various inflammatory and autoimmune diseases.[1][2] Notably, the inhibitory action of this compound has been shown to be selective for T-cells, suggesting a potential for targeted immunosuppression with a reduced risk of broad, off-target effects.[2][3]

Quantitative Analysis of Cytokine Inhibition

The efficacy of this compound in suppressing cytokine production has been quantified in several preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.

In Vitro Efficacy: Inhibition of NF-κB Activity and Cytokine Production in Jurkat T-Cells

| Parameter | Cell Line | Stimulation | Method | Result | Reference |

| NF-κB Activation (Luciferase Reporter) | Jurkat | PMA/PHA | Luciferase Assay | IC50 = 30 nM | [3] |

| NF-κB DNA Binding | Jurkat | PMA/PHA | EMSA | Inhibition at 1 µM | [3] |

| IL-2 Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |

| IL-8 Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |

| TNF-α Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |

| IL-2 mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |

| IL-8 mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |

| TNF-α mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |

In Vivo Efficacy: Murine Collagen-Induced Arthritis Model

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Arthritis Severity | DBA/1J mice | 10 mg/kg/day i.p. | Significantly decreased arthritis score (5.6 ± 1.7 vs. 9.8 ± 1.5 for control; p < 0.001) | [3] |

| Synovial NF-κB Binding | DBA/1J mice | 10 mg/kg/day i.p. | Suppressed | [3] |

In Vivo Efficacy: Rat Model of Allergen-Induced Airway Inflammation

| Parameter | Animal Model | Treatment | Outcome | Reference |

| IL-2 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |

| IL-5 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |

| IL-10 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflows for this compound evaluation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Jurkat T-Cell Assays

1. Cell Culture and Stimulation:

-

Cell Line: Human Jurkat T-cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Stimulation: Phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) are used to activate the T-cells and induce cytokine production.

2. NF-κB Luciferase Reporter Assay:

-

Transfection: Jurkat cells are transiently or stably transfected with a luciferase reporter construct containing NF-κB response elements.

-

Treatment: Transfected cells are pre-incubated with varying concentrations of this compound prior to stimulation with PMA/PHA.

-

Measurement: Luciferase activity is measured using a luminometer, with a decrease in luminescence indicating inhibition of NF-κB transcriptional activity.

3. Electrophoretic Mobility Shift Assay (EMSA):

-

Nuclear Extract Preparation: Nuclear extracts are prepared from Jurkat cells treated with or without this compound and stimulated with PMA/PHA.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB or AP-1 is radiolabeled (e.g., with ³²P).

-

Binding Reaction: Labeled probe is incubated with the nuclear extracts.

-

Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates inhibition of transcription factor binding.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

-

Sample Collection: Supernatants from cultured Jurkat cells (treated and stimulated as described above) are collected.

-

Assay Principle: A sandwich ELISA is performed using capture and detection antibodies specific for the cytokine of interest (e.g., IL-2, IL-8, TNF-α).

-

Detection: The amount of cytokine is quantified by measuring the absorbance of a colorimetric substrate, and concentrations are determined by comparison to a standard curve.

5. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression:

-

RNA Extraction: Total RNA is extracted from Jurkat cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified by PCR using primers specific for the cytokine genes of interest and a housekeeping gene for normalization.

-

Analysis: PCR products are visualized by gel electrophoresis, and the relative expression of cytokine mRNA is quantified.

In Vivo Animal Models

1. Murine Collagen-Induced Arthritis (CIA) Model:

-

Animal Strain: DBA/1J mice.

-

Induction of Arthritis: Mice are immunized with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

-

Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered intraperitoneally, typically starting after the onset of clinical signs.

-

Assessment: The severity of arthritis is monitored and scored based on paw swelling and inflammation. At the end of the study, synovial tissue can be collected for histological analysis and EMSA to assess NF-κB activity.

2. Rat Model of Allergen-Induced Airway Inflammation:

-

Animal Strain: Brown-Norway rats.

-

Sensitization and Challenge: Rats are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with an aerosolized form of the allergen to induce airway inflammation.

-

Treatment: this compound or vehicle is administered prior to the allergen challenge.

-

Assessment: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx. Lung tissue is harvested for histological examination and for the quantification of cytokine mRNA expression by RT-PCR.

Conclusion

This compound has demonstrated significant potential as a T-cell specific inhibitor of pro-inflammatory cytokine production through its dual action on the NF-κB and AP-1 transcription factors. The data presented in this technical guide, derived from robust in vitro and in vivo preclinical studies, underscore the therapeutic promise of this compound for a range of inflammatory and autoimmune disorders. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this promising area of immunopharmacology.

References

- 1. Cardiac allograft rejection and enhancement in natural recombinant rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A controlled serial ultrastructural tracer study of first-set cardiac allograft rejection in the rat. Evidence that the microvascular endothelium is the primary target of graft destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A controlled serial ultrastructural tracer study of first-set cardiac allograft rejection in the rat. Evidence that the microvascular endothelium is the primary target of graft destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SP-100030 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-100030 is a potent and selective small molecule inhibitor of T-cell activation. It functions as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory cytokines and T-cell proliferation. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to T-Cell Activation and the Role of NF-κB and AP-1

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors orchestrate a genomic program leading to T-cell proliferation, differentiation, and the production of cytokines that mediate the immune response. Dysregulation of T-cell activation is a hallmark of many autoimmune and inflammatory diseases, making the signaling pathways that govern this process attractive targets for therapeutic intervention.

Mechanism of Action of this compound

This compound exerts its immunosuppressive effects by specifically targeting the NF-κB and AP-1 signaling pathways in T-cells. The activation of these transcription factors upon T-cell stimulation is crucial for the production of key cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. In resting T-cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon T-cell activation, a signaling cascade involving Protein Kinase C theta (PKCθ) leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit NF-κB activation in T-cells, and evidence suggests this is mediated through the modulation of the PKCθ signaling axis.[1]

Inhibition of the AP-1 Signaling Pathway

AP-1 is another critical transcription factor in T-cells that is activated downstream of the TCR and co-stimulatory signaling. It is a dimeric complex typically composed of proteins from the Jun and Fos families. AP-1 works in concert with other transcription factors, including NF-κB, to regulate the expression of genes involved in T-cell activation and cytokine production. This compound has been identified as a dual inhibitor, also targeting the AP-1 pathway.[2]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various in vitro assays, primarily using the Jurkat T-cell line. The following table summarizes the key quantitative data.

| Target/Process | Cell Line | Assay Type | IC50 Value | Reference |

| NF-κB Transcriptional Activity | Jurkat | Luciferase Reporter | 30 nM | [3] |

| NF-κB | Jurkat | EMSA | 50 nM | [2] |

| AP-1 | Jurkat | Luciferase Reporter | 50 nM | [2] |

| IL-2 Production | Jurkat | ELISA | ~30 nM | [2] |

| IL-8 Production | Jurkat | ELISA | ~30 nM | [2] |

| TNF-α Production | Jurkat | ELISA/RT-PCR | Inhibition observed | [3] |

| IL-5 mRNA Expression | Rat T-cells (in vivo) | RT-PCR | Inhibition observed | [4] |

| IL-10 mRNA Expression | Rat T-cells (in vivo) | RT-PCR | Inhibition observed | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Jurkat Cell Culture and Activation

-

Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Activation: For NF-κB and AP-1 activation, Jurkat cells are typically stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-50 ng/mL and Ionomycin at 1 µg/mL.[5][6]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Protocol:

-

Jurkat cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of an NF-κB consensus binding site upstream of the luciferase gene.

-

Transfected cells are plated in 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.

-

Cells are then stimulated with PMA and Ionomycin to activate the NF-κB pathway.

-

After a 6-24 hour incubation period, cells are lysed.[7]

-

Luciferase substrate is added to the cell lysates, and luminescence is measured using a luminometer.

-

The IC50 value is calculated from the dose-response curve of this compound.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the binding of NF-κB to a specific DNA probe.

-

Protocol:

-

Nuclear extracts are prepared from Jurkat cells that have been treated with this compound and stimulated with PMA/Ionomycin.

-

A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition by this compound.

-

Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines secreted into the cell culture supernatant.

-

Protocol:

-

Jurkat cells are cultured and treated with this compound and stimulated as described in section 4.1.

-

After 24-48 hours, the cell culture supernatant is collected.

-

The concentration of specific cytokines (e.g., IL-2, IL-8, TNF-α) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, a capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.

-

The supernatant samples and a standard curve of known cytokine concentrations are added to the wells.

-

A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.

-

A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.

-

Conclusion

This compound is a well-characterized inhibitor of T-cell activation that targets the NF-κB and AP-1 transcription factors. Its ability to potently and selectively block the production of key pro-inflammatory cytokines in T-cells underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammation. Further investigation into the precise molecular target of this compound within the PKCθ signaling pathway could provide additional insights into its mechanism of action and facilitate the development of next-generation T-cell immunomodulators.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective protein kinase Cθ (PKCθ) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the SP-100030 Signaling Pathway: Targeting NF-κB and AP-1 in T-Cells

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of SP-100030, a potent, T-cell specific small molecule inhibitor. This compound is not a signaling pathway itself, but rather a dual inhibitor of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document details the mechanism of action of this compound, the signaling pathways it modulates, its effects on cytokine production, and its potential therapeutic applications in inflammatory diseases. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1

This compound exerts its effects by potently and selectively inhibiting the transcriptional activity of both NF-κB and AP-1, primarily in T-lymphocytes. This dual inhibition is critical as both transcription factors are key regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators. In Jurkat T-cells, this compound has been shown to inhibit both NF-κB and AP-1 mediated transcription with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the immune and inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. These genes include those encoding for cytokines like IL-2, IL-8, and TNF-α.

The AP-1 Signaling Pathway

AP-1 is another crucial transcription factor involved in cellular responses to a variety of stimuli, including cytokines, growth factors, and cellular stress. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families. The activity of AP-1 is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the JNK, ERK, and p38 MAPK pathways. These kinases phosphorylate Jun and Fos proteins, which enhances the stability and transcriptional activity of the AP-1 complex. Once activated, AP-1 translocates to the nucleus and binds to specific DNA sequences (TPA-responsive elements, TREs) in the promoter regions of its target genes, which overlap with many of the pro-inflammatory genes regulated by NF-κB.

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 |

| NF-κB Luciferase Reporter Assay | Jurkat | PMA/PHA | Luciferase Activity | ~50 nM |

| AP-1 Luciferase Reporter Assay | Jurkat | PMA/PHA | Luciferase Activity | ~50 nM |

| IL-2 Production (ELISA) | Jurkat | PMA/PHA | IL-2 Protein Concentration | ~30 nM |

| IL-8 Production (ELISA) | Jurkat | PMA/PHA | IL-8 Protein Concentration | ~30 nM |

| Cytokine mRNA Expression (RT-PCR) | Jurkat | PMA/PHA | IL-2, IL-8, TNF-α mRNA levels | Not specified |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dosing Regimen | Efficacy Readout | Outcome |

| Murine Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg/day, i.p. (day 21-34) | Arthritis score, paw inflammation (histology) | Significantly decreased arthritis severity.[1] |

| Allergen-Induced Asthma | Rat | 20 mg/kg/day, i.p. (for 3 days) | BAL lymphocyte influx, CD8+ T-cell infiltration, cytokine mRNA | Attenuated lymphocyte accumulation and cytokine mRNA expression. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to quantify the transcriptional activity of NF-κB or AP-1 in response to stimuli and in the presence of inhibitors like this compound.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or AP-1). A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is also co-transfected to normalize for transfection efficiency. When the transcription factor is activated, it drives the expression of the primary luciferase, and the resulting luminescence is measured.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., Jurkat T-cells) in a 96-well plate.

-

Co-transfect the cells with the NF-κB or AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., PMA and PHA for Jurkat cells) for 6-8 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Add the luciferase assay substrate to the cell lysate and measure the firefly luminescence using a luminometer.

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest is incubated with nuclear extracts from cells. If the transcription factor is present and active in the nuclear extract, it will bind to the probe. When this mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate more slowly than the free probe, resulting in a "shifted" band.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with or without stimulus and/or this compound.

-

Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the NF-κB binding site.

-

Label the probe with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

For supershift assays, a specific antibody against the transcription factor can be added to the reaction, which will cause a further shift in the band.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel and run the electrophoresis.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radiolabeled probes) or scan it using an appropriate imager (for fluorescent probes).

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

qRT-PCR is used to measure the levels of specific messenger RNA (mRNA), such as those for IL-2, IL-8, and TNF-α.

Principle: Total RNA is first extracted from cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the gene of interest. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA.

Protocol:

-

RNA Isolation:

-

Treat cells with or without stimulus and/or this compound.

-

Isolate total RNA from the cells using a suitable RNA isolation kit.

-

-

Reverse Transcription:

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Set up the PCR reaction with the cDNA template, primers specific for the target cytokine gene, and a real-time PCR master mix containing a fluorescent dye.

-

Run the reaction in a real-time PCR machine.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins, antibodies, and hormones.

Principle: A "sandwich" ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing, a detection antibody, which is also specific for the cytokine but binds to a different epitope, is added. This detection antibody is either directly conjugated to an enzyme or is biotinylated and subsequently detected by an enzyme-conjugated streptavidin. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present in the sample.

Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.

-

-

Blocking:

-

Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants or standards of known cytokine concentrations to the wells and incubate.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

-

-

Substrate Addition and Measurement:

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a valuable research tool for investigating the roles of NF-κB and AP-1 in T-cell mediated inflammatory processes. Its potent and selective dual inhibitory activity makes it a compound of interest for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

SP-100030 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-100030 is a cell-permeable, pyrimidinecarboxamide compound that has been identified as a potent, T-cell specific, dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] These transcription factors are critical regulators of the immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] By selectively targeting NF-κB and AP-1 activation in T-cells, this compound presents a promising therapeutic strategy for T-cell mediated autoimmune disorders, with the potential for potent immunosuppression and reduced toxicity compared to less specific inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound in autoimmune disease models, with a focus on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the activation of NF-κB and AP-1. In the canonical NF-κB signaling pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of NF-κB-driven genes.[1] Specifically, it has been observed to decrease the intensity of both the p50 and p65 supershifted bands in electrophoretic mobility shift assays (EMSA), indicating a reduction in the DNA binding activity of these NF-κB subunits.[1] The inhibitory action of this compound on NF-κB activation is associated with the inhibition of several upstream kinases, including Protein Kinase Cθ (PKCθ), p85 S6 kinase, and Raf1.

The AP-1 transcription factor is typically a heterodimer of proteins belonging to the Jun and Fos families. Its activation is also linked to inflammatory signaling and is involved in the expression of various genes that regulate cell proliferation, differentiation, and apoptosis. While the precise mechanism of AP-1 inhibition by this compound is less detailed in the available literature, its action as a dual inhibitor suggests a broader impact on inflammatory gene expression.

Signaling Pathway Diagram

Caption: this compound inhibits NF-κB and AP-1 signaling pathways in T-cells.

Efficacy in Autoimmune Disease Models

The primary in vivo evaluation of this compound has been conducted in the murine collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis. To date, there is no publicly available data on the efficacy of this compound in other autoimmune disease models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or dextran sulfate sodium (DSS)-induced colitis for inflammatory bowel disease.

Collagen-Induced Arthritis (CIA) in Mice

In a study utilizing DBA/1J mice, immunization with type II collagen was used to induce arthritis. Treatment with this compound was initiated on day 21 post-immunization, at the onset of clinical signs of arthritis.

Quantitative Data

| Model | Species/Strain | Treatment | Dose & Route | Treatment Schedule | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | This compound | 10 mg/kg/day, i.p. | Daily, from day 21 to day 34 | Significantly decreased arthritis severity score (5.6 ± 1.7 vs. 9.8 ± 1.5 for control; p < 0.001). | [1] |

| Trend toward improvement in histological evaluation. | [1] | |||||

| Suppressed synovial NF-κB binding as determined by EMSA. | [1] |

In Vitro Efficacy Data

| Assay | Cell Line | Parameter | IC50 / Concentration | Effect | Reference |

| Luciferase Reporter Assay | Jurkat | NF-κB dependent luciferase production | 30 nM | Inhibition | [1] |

| EMSA | Jurkat | NF-κB activation | 1 µM | Inhibition | [1] |

| ELISA & RT-PCR | Jurkat & other T-cell lines | IL-2, IL-8, TNF-α production | Not specified | Inhibition | [1] |

Experimental Protocols

Murine Collagen-Induced Arthritis (CIA) Model

Based on the study by Gerlag et al. (2000) and standard protocols for CIA in DBA/1J mice, the following methodology is inferred:

1. Animals:

-

Male DBA/1J mice, typically 8-10 weeks old.

2. Induction of Arthritis:

-

Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Booster (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

3. Preparation and Administration of this compound:

-

This compound is dissolved in a suitable vehicle for intraperitoneal (i.p.) injection.

-

Beginning on day 21 post-immunization, mice are treated daily with 10 mg/kg of this compound via i.p. injection. Control animals receive vehicle only.

4. Clinical Assessment of Arthritis:

-

Mice are observed daily or every other day for the onset and severity of arthritis.

-

Each paw is scored on a scale of 0-4, where:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb

-

-

The maximum score per mouse is 16.

5. Histological Evaluation:

-

At the end of the study (e.g., day 34), mice are euthanized, and ankle joints are collected.

-

Joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Histological scoring is performed to assess inflammation, pannus formation, and bone/cartilage erosion. The Gerlag et al. study noted a "trend toward improvement," but specific quantitative scores were not provided in the abstract.

6. Electrophoretic Mobility Shift Assay (EMSA) for Synovial NF-κB:

-

Synovial tissue is dissected from the ankle joints of treated and control mice.

-

Nuclear extracts are prepared from the synovial tissue.

-

EMSA is performed using a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site.

-

The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band corresponding to the NF-κB/DNA complex indicates inhibition of NF-κB binding.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in the murine CIA model.

Conclusion

This compound demonstrates significant efficacy in the murine collagen-induced arthritis model, a key preclinical model for rheumatoid arthritis. Its T-cell specific dual inhibition of NF-κB and AP-1 provides a targeted mechanism of action that translates to a reduction in clinical signs of arthritis. The available data strongly supports its potential as a therapeutic agent for T-cell driven autoimmune diseases. Further investigation into its efficacy in other autoimmune disease models, as well as more detailed elucidation of its interaction with the AP-1 signaling pathway, would provide a more complete understanding of its therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further study and development of this compound and similar targeted immunomodulatory compounds.

References

- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on SP-100030 and its Therapeutic Potential in Collagen-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key player in the inflammatory cascade of RA is the transcription factor Nuclear Factor-kappa B (NF-κB). This technical guide delves into the pre-clinical efficacy and mechanism of action of SP-100030, a novel, T-cell-specific inhibitor of NF-κB, in the context of collagen-induced arthritis (CIA), a well-established animal model of RA. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's therapeutic effects.

Introduction

The pathogenesis of rheumatoid arthritis involves a complex interplay of various immune cells, pro-inflammatory cytokines, and signaling pathways.[1][2] Central to this process is the activation of NF-κB, which regulates the expression of numerous genes involved in inflammation and immunity.[3][4] Consequently, targeting NF-κB has emerged as a promising therapeutic strategy for RA. This compound is a compound identified to specifically inhibit NF-κB activation in T-cells, offering the potential for potent immunosuppression with reduced toxicity compared to non-specific NF-κB inhibitors.[3] This guide summarizes the critical pre-clinical findings and methodologies used to evaluate the efficacy of this compound in a murine model of collagen-induced arthritis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on NF-κB Activity and Cytokine Production in Jurkat T-cells.

| Parameter | Method | Cell Line | Activator | This compound Concentration | Result | Reference |

| NF-κB Activation | EMSA | Jurkat | PMA/PHA | 1 µM | Inhibition of NF-κB activation | [3] |

| NF-κB Promoter Activity | Luciferase Assay | Jurkat | PMA/PHA | IC50 = 30 nM | Inhibition of luciferase production | [3] |

| IL-2 Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

| IL-8 Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

| TNF-α Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

| IL-2 Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

| IL-8 Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

| TNF-α Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |

EMSA: Electrophoretic Mobility Shift Assay; IC50: Half maximal inhibitory concentration; IL: Interleukin; PMA: Phorbol 12-myristate 13-acetate; PHA: Phytohaemagglutinin; TNF: Tumor Necrosis Factor.

Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model.

| Parameter | Animal Model | Treatment | Dosage | Duration | Arthritis Score (Mean ± SEM) | P-value | Reference |

| Arthritis Severity | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 21-34 | 5.6 ± 1.7 | < 0.001 | [3] |

| Arthritis Severity | DBA/1J mice | Control (vehicle) | - | Day 21-34 | 9.8 ± 1.5 | - | [3] |

| Synovial NF-κB Binding | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 34 | Suppressed | Not specified | [3] |

| Histological Improvement | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 34 | Trend towards improvement | Not specified | [3] |

i.p.: intraperitoneal; SEM: Standard Error of the Mean.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate this compound.

In Vitro Studies

Jurkat cells, a human T-lymphocyte cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cells were maintained at a density between 0.2 x 10^6 and 2 x 10^6 cells/ml.

-

Nuclear Extract Preparation: Jurkat cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) and Phytohaemagglutinin (PHA). Nuclear extracts were prepared by lysing the cells in a hypotonic buffer, followed by centrifugation to pellet the nuclei. The nuclei were then lysed with a high-salt buffer to release nuclear proteins.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus sequence (5′-AGTTGAGGGGACTTTCCCAGGC-3′) was end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extracts were incubated with the radiolabeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 50-fold excess of unlabeled NF-κB oligonucleotide was added.

-

Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer.

-

Detection: The gel was dried and exposed to X-ray film or a phosphorimager screen to visualize the bands.

-

Transfection: Jurkat cells were transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

Cell Treatment: Transfected cells were seeded in a 96-well plate and treated with this compound at various concentrations for 1 hour before stimulation with PMA/PHA.

-

Luciferase Assay: After 6-16 hours of stimulation, cells were lysed, and luciferase activity was measured using a luminometer following the addition of a luciferase substrate.

-

Cell Stimulation: Jurkat cells were treated with this compound prior to stimulation with PMA/PHA.

-

ELISA: Supernatants were collected after 24 hours of stimulation. The concentrations of IL-2, IL-8, and TNF-α were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

RT-PCR: Total RNA was extracted from Jurkat cells after 6 hours of stimulation. First-strand cDNA was synthesized using reverse transcriptase. Real-time quantitative PCR (RT-qPCR) was performed using primers specific for IL-2, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Studies

-

Animals: Male DBA/1J mice, 8-10 weeks old, were used.

-

Immunization: Mice were immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization of 100 µg of chicken type II collagen in Incomplete Freund's Adjuvant (IFA) was administered 21 days later.

-

Treatment: this compound (10 mg/kg/day) or vehicle control was administered intraperitoneally daily from day 21 to day 34.

-

Clinical Assessment: The severity of arthritis in each paw was scored visually on a scale of 0-4, with a maximum score of 16 per mouse. Scoring was performed by blinded observers.

-

Tissue Preparation: At the end of the study (day 34), mice were euthanized, and their paws were collected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin.

-

Staining: 5 µm sections were stained with hematoxylin and eosin (H&E).

-

Scoring: Histological sections were scored by a blinded pathologist for inflammation, pannus formation, cartilage destruction, and bone erosion on a scale of 0-3 for each parameter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound in T-cells.

Caption: In vitro experimental workflow for this compound evaluation.

Caption: In vivo experimental workflow for this compound in the CIA model.

Discussion and Conclusion

The data presented in this guide demonstrate that this compound is a potent and T-cell-specific inhibitor of NF-κB. In vitro, it effectively blocks NF-κB activation and the subsequent production of pro-inflammatory cytokines in Jurkat T-cells.[3] These findings translate to significant in vivo efficacy in the murine collagen-induced arthritis model, where this compound treatment markedly reduced the severity of arthritis.[3] The suppression of synovial NF-κB binding in treated animals further corroborates its mechanism of action in the context of inflammatory arthritis.[3]

The T-cell selectivity of this compound is a key advantage, as it may offer a more favorable safety profile compared to broader NF-κB inhibitors by minimizing off-target effects in other cell types.[3] The trend towards histological improvement suggests that this compound may not only alleviate the clinical signs of arthritis but also has the potential to mitigate the underlying joint damage.

References

- 1. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

SP-100030 in a Rat Model of Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SP-100030, a novel transcription factor inhibitor, in a rat model of allergic asthma. The information presented herein is synthesized from key research findings, offering a comprehensive overview of the experimental protocols, quantitative data, and underlying signaling pathways.

Executive Summary

This compound is an inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), both of which are pivotal in the inflammatory cascade associated with asthma.[1][2] In a preclinical rat model of ovalbumin-induced asthma, this compound has demonstrated selective immunomodulatory effects. Notably, it inhibits the influx of lymphocytes, particularly CD8+ T-cells, into the airways and suppresses the gene expression of specific Th1 and Th2 cytokines.[1] However, the compound does not appear to affect airway eosinophilia or bronchial hyperresponsiveness (BHR).[1][2] This suggests a specific mechanism of action that uncouples certain inflammatory pathways from the cardinal features of asthma in this model. This guide will detail the experimental evidence, methodologies, and mechanistic pathways related to the action of this compound.

Core Mechanism of Action: Inhibition of AP-1 and NF-κB

This compound functions by targeting the activity of AP-1 and NF-κB, two critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules, which are implicated in the pathophysiology of asthma.[1] The activation of both AP-1 and NF-κB has been shown to be elevated in the airways of asthmatic patients.[1] By inhibiting these factors, this compound aims to attenuate the downstream inflammatory response.

References

- 1. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

SP-100030: A Technical Whitepaper on a Dual NF-κB and AP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SP-100030, a potent small molecule inhibitor of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). This guide details its molecular characteristics, mechanism of action, and summarizes key experimental findings.

Core Molecular and Physical Data

This compound, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a pyrimidinecarboxamide derivative.[1] Its key properties are summarized below.

| Property | Value |

| Molecular Weight | 437.65 g/mol [2][3] |

| Chemical Formula | C₁₄H₅ClF₉N₃O[2][3] |

| CAS Number | 154563-54-9[2][3] |

| Appearance | Off-white to light yellow solid[2] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble in DMSO (100 mg/mL or 100 mM) and ethanol (43.76 mg/mL or 100 mM)[1][3] |

| SMILES | O=C(NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C1=C(C(F)(F)F)N=C(Cl)N=C1[3] |

Mechanism of Action: Dual Inhibition of Key Transcription Factors

This compound functions as a potent, cell-permeable, and reversible dual inhibitor of NF-κB and AP-1 transcriptional activity.[1][3] These transcription factors are critical regulators of the inflammatory response, immune cell activation, and cell proliferation. By inhibiting both pathways, this compound effectively blocks the expression of a wide range of pro-inflammatory cytokines and other downstream targets.

The compound has shown particular selectivity for T-cells, with minimal inhibitory effects on cytokine production in other cell types such as fibroblasts, endothelial cells, and monocytes.[3][4] This T-cell specific action suggests a potential for targeted immunosuppression with a reduced side-effect profile compared to broader NF-κB inhibitors.[4]

Caption: Simplified signaling pathway showing this compound inhibition.

In Vitro Efficacy

This compound has demonstrated potent inhibition of NF-κB and AP-1 in cellular assays, primarily using the Jurkat T-cell line. This inhibition translates to a significant reduction in the production of key pro-inflammatory cytokines.

| Parameter | Cell Line | Value |

| IC₅₀ (NF-κB Inhibition) | Jurkat T-cells | 50 nM[2][3] |

| IC₅₀ (AP-1 Inhibition) | Jurkat T-cells | 50 nM[2][3] |

| IC₅₀ (IL-2 & IL-8 Production) | Jurkat T-cells | ~30 nM[2] |

| Cytokine Inhibition (>85%) | T-cell cultures | 3 µM[1] |

| Cytokine Inhibition (<5%) | Non-T-cell cultures | 10 µM[1] |

In Vivo Studies

The efficacy of this compound has been evaluated in several animal models of inflammatory and autoimmune diseases, as well as cancer cachexia.

| Animal Model | Dosage & Administration | Key Outcomes |

| Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p.[2][4] | Significantly decreased arthritis severity and suppressed synovial NF-κB binding.[2][4] |

| Rat Model of Asthma | 20 mg/kg/day, i.p. for 3 days[5] | Inhibited lymphocyte influx, specifically reducing CD8+ T-cell infiltration, and suppressed mRNA expression for IL-2, IL-5, and IL-10.[5] |

| Rat Model of Cancer Cachexia | 5 mg/kg/day, s.c.[1] | Ameliorated muscle wasting and suppressed tumor expansion.[1][3] |

| Allograft Rejection & DTH | Not specified | Showed T-cell-specific immunosuppressive activity.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for the evaluation of this compound in a murine collagen-induced arthritis model, based on published studies.[4]

Objective: To assess the anti-inflammatory efficacy of this compound in a T-cell-mediated autoimmune disease model.

Methodology:

-

Induction of Arthritis: DBA/1J mice are immunized with type II bovine collagen emulsified in Complete Freund's Adjuvant. A booster immunization is given 21 days later.

-

Treatment: Beginning on day 21 (at the time of the booster), mice are treated daily with intraperitoneal (i.p.) injections of this compound (10 mg/kg) or a vehicle control (e.g., 0.25% methylcellulose).

-

Clinical Assessment: Animals are monitored daily or every other day for signs of arthritis. The severity of arthritis in each paw is scored on a scale of 0-4. The total arthritis score per mouse is calculated.

-

Histological Analysis: At the end of the study (e.g., day 34), paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.

-

Mechanism Analysis (EMSA): To confirm target engagement, ankles from a subset of mice can be snap-frozen. Nuclear extracts from the synovial tissue are then prepared and analyzed by Electrophoretic Mobility Shift Assay (EMSA) to measure NF-κB DNA binding activity.

References

- 1. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SP 100030 (5309) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SP-100030 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals